molecular formula C22H20ClN3O3S B2543271 N-(4-chlorobenzyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide CAS No. 900004-06-0

N-(4-chlorobenzyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B2543271
CAS No.: 900004-06-0
M. Wt: 441.93
InChI Key: CLCUYSYROFSQOQ-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C22H20ClN3O3S and its molecular weight is 441.93. The purity is usually 95%.
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Biological Activity

N-(4-chlorobenzyl)-2-[(4-oxo-3-propyl-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic properties. This article provides an overview of its biological activities, synthesis, and implications for future research.

Chemical Structure and Properties

The compound's molecular formula is C22H20ClN3O3SC_{22}H_{20}ClN_{3}O_{3}S with a molecular weight of approximately 441.9 g/mol. Its structure features a chlorobenzyl group and a benzofuro-pyrimidine moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC22H20ClN3O3S
Molecular Weight441.9 g/mol
Structural FeaturesChlorobenzyl, Benzofuro, Pyrimidine

Synthesis

The synthesis of N-(4-chlorobenzyl)-2-[(4-oxo-3-propyl-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide typically involves multi-step organic reactions. Key steps include:

  • Formation of the Benzofuro-Pyrimidine Core : This involves cyclization reactions using appropriate precursors.
  • Introduction of the Sulfanyl Group : This step is crucial for enhancing the compound's biological activity.
  • Final Acetylation : The final step involves the introduction of the acetamide group.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Anticancer Activity

Several studies have highlighted its potential as an anticancer agent. For instance, in vitro assays demonstrated that it inhibits the proliferation of cancer cell lines by inducing apoptosis and inhibiting key signaling pathways involved in tumor growth.

Anti-inflammatory Effects

Preliminary studies suggest that N-(4-chlorobenzyl)-2-[(4-oxo-3-propyl-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide may possess anti-inflammatory properties. It has been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, suggesting potential applications in treating inflammatory diseases.

The mechanisms underlying its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may interact with specific enzymes involved in cancer progression and inflammation.
  • Modulation of Signaling Pathways : It appears to affect pathways such as NF-kB and MAPK, which are critical for cellular responses to stress and inflammation.

Case Studies

  • In Vitro Studies on Cancer Cell Lines : A study evaluated the compound against various cancer cell lines (e.g., MCF-7, HeLa) and reported significant cytotoxicity with IC50 values in the low micromolar range.
  • Inflammation Models : In models of acute inflammation, treatment with this compound resulted in reduced edema and lower levels of pro-inflammatory cytokines.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O3S/c1-2-11-26-21(28)20-19(16-5-3-4-6-17(16)29-20)25-22(26)30-13-18(27)24-12-14-7-9-15(23)10-8-14/h3-10H,2,11-13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLCUYSYROFSQOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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